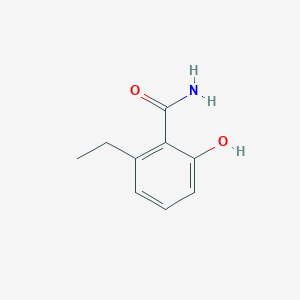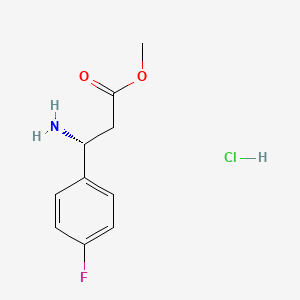![molecular formula C8H10N4 B13029645 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,3-D]pyrimidines, including 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine, can be achieved through various methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different aromatic, aliphatic, cyclic, and aryl aliphatic amines in the presence of a catalytic amount of HCl.
Oxidation and Reduction Reactions: Specific conditions and reagents for these reactions may vary depending on the desired products.
Common Reagents and Conditions:
Substitution Reactions: Aromatic, aliphatic, cyclic, and aryl aliphatic amines, HCl as a catalyst.
Oxidation and Reduction Reactions: Specific reagents and conditions are determined based on the target products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrrolo[2,3-D]pyrimidine derivatives .
Scientific Research Applications
2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an inhibitor of protein kinases, such as Protein Kinase B (Akt), which plays a crucial role in cell proliferation and survival.
Antitubercular Agents: Derivatives of this compound have shown activity against Mycobacterium tuberculosis, making it a candidate for developing new antitubercular drugs.
Cancer Research: The compound’s ability to inhibit specific kinases makes it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. For example, it acts as an inhibitor of Protein Kinase B (Akt), which is involved in intracellular signaling pathways regulating growth and survival . By inhibiting Akt, the compound can modulate various cellular processes, including proliferation, protein translation, and antiapoptotic survival .
Comparison with Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of Protein Kinase B (Akt) and have shown potential as antitumor agents.
N-(4-Phenoxy phenyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine: This derivative has demonstrated activity against Mycobacterium tuberculosis.
Uniqueness: 2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolo[2,3-D]pyrimidine derivatives.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-4-3-6-7(9)11-5(2)12-8(6)10-4/h3H,1-2H3,(H3,9,10,11,12) |
InChI Key |
FCBUJABEQHDWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2N1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




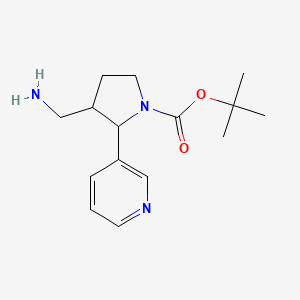
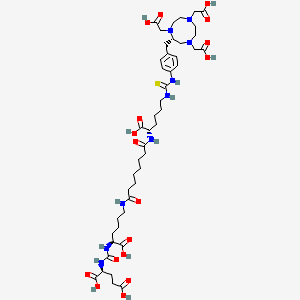
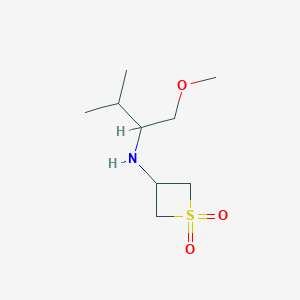
![3-Methylene-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13029592.png)

![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)

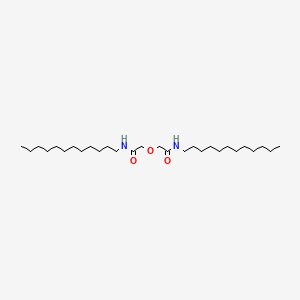
![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
